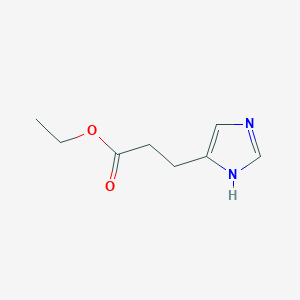

ethyl 3-(1H-imidazol-5-yl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-12-8(11)4-3-7-5-9-6-10-7/h5-6H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHFDBRSCJFSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321388 | |

| Record name | Ethyl 3-(1H-imidazol-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52237-38-4 | |

| Record name | NSC374126 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(1H-imidazol-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Analytical Methodologies in Chemical Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

In the field of chemical research, the precise determination of a molecule's structure is paramount. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the connectivity of atoms and the functional groups present. For the compound ethyl 3-(1H-imidazol-5-yl)propanoate, a comprehensive analysis using a suite of spectroscopic methods would be necessary for its complete structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in ethyl 3-(1H-imidazol-5-yl)propanoate. The expected chemical shifts (δ) are influenced by the electronic environment of the protons.

A hypothetical ¹H NMR spectrum would show distinct signals for the protons on the imidazole (B134444) ring, the ethyl group, and the propanoate chain. The protons on the imidazole ring (H-2 and H-4) would appear in the aromatic region, typically downfield due to the deshielding effect of the ring currents and the electronegative nitrogen atoms. The methylene (B1212753) protons of the ethyl group and the propanoate chain would exhibit characteristic triplet and quartet splitting patterns due to spin-spin coupling with their neighboring protons.

Hypothetical ¹H NMR Data for Ethyl 3-(1H-imidazol-5-yl)propanoate

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Imidazole H-2 | ~7.5-8.0 | s (singlet) | - |

| Imidazole H-4 | ~6.8-7.2 | s (singlet) | - |

| -CH₂- (propanoate, adjacent to imidazole) | ~2.9-3.2 | t (triplet) | ~7-8 |

| -CH₂- (propanoate, adjacent to C=O) | ~2.6-2.9 | t (triplet) | ~7-8 |

| -O-CH₂- (ethyl ester) | ~4.0-4.3 | q (quartet) | ~7 |

| -CH₃ (ethyl ester) | ~1.1-1.4 | t (triplet) | ~7 |

| Imidazole N-H | Broad singlet | - | - |

Note: This is a hypothetical data table based on known chemical shift ranges for similar functional groups.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in ethyl 3-(1H-imidazol-5-yl)propanoate would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group would be the most downfield signal. The carbons of the imidazole ring would appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms. The aliphatic carbons of the ethyl and propanoate groups would resonate at higher field.

Hypothetical ¹³C NMR Data for Ethyl 3-(1H-imidazol-5-yl)propanoate

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~170-175 |

| Imidazole C-2 | ~135-140 |

| Imidazole C-4 | ~115-125 |

| Imidazole C-5 | ~130-135 |

| -CH₂- (propanoate, adjacent to imidazole) | ~25-30 |

| -CH₂- (propanoate, adjacent to C=O) | ~30-35 |

| -O-CH₂- (ethyl ester) | ~60-65 |

| -CH₃ (ethyl ester) | ~10-15 |

Note: This is a hypothetical data table based on known chemical shift ranges for similar functional groups.

Two-Dimensional (2D) NMR Experiments for Connectivity and Correlation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the ethyl and propanoate fragments.

HSQC: An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon signals based on their attached protons.

NMR for Reaction Kinetics and Mechanistic Monitoring

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. rsc.org By taking NMR spectra of the reaction mixture at different time intervals, the disappearance of starting materials and the appearance of the product, ethyl 3-(1H-imidazol-5-yl)propanoate, could be quantified. This allows for the determination of reaction rates and the identification of any reaction intermediates, providing valuable insights into the reaction mechanism. For instance, in the synthesis of related imidazole compounds, ¹H NMR has been used to follow the reaction kinetics and understand the formation mechanism. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of ethyl 3-(1H-imidazol-5-yl)propanoate would be expected to show characteristic absorption bands for the N-H bond of the imidazole ring, the C=O bond of the ester, and the C-N and C-O bonds.

Hypothetical IR Absorption Data for Ethyl 3-(1H-imidazol-5-yl)propanoate

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Imidazole | N-H stretch | ~3100-3500 (broad) |

| Alkyl | C-H stretch | ~2850-3000 |

| Ester | C=O stretch | ~1730-1750 |

| Imidazole | C=N stretch | ~1600-1680 |

| Imidazole | C=C stretch | ~1450-1600 |

| Ester | C-O stretch | ~1100-1300 |

Note: This is a hypothetical data table based on known IR absorption ranges for these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural details of compounds. For ethyl 3-(1H-imidazol-5-yl)propanoate, with a molecular formula of C8H12N2O2, the exact monoisotopic mass is 182.0899 g/mol . Various MS methods are utilized to confirm this mass and to study its fragmentation behavior.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like ethyl 3-(1H-imidazol-5-yl)propanoate. Due to the basic nature of the imidazole ring, the compound is readily analyzed in positive ion mode, where it forms a protonated molecule, [M+H]⁺.

In a study focused on the synthesis of histamine (B1213489) derivatives, ethyl 3-(1H-imidazol-5-yl)propanoate was characterized as a key intermediate. High-resolution ESI-MS analysis confirmed its identity. The experimentally observed mass-to-charge ratio (m/z) for the protonated molecule was found to be 183.1131, which is in close agreement with the theoretically calculated value.

Table 1: ESI-MS Data for Ethyl 3-(1H-imidazol-5-yl)propanoate

| Analyte Information | Theoretical Value | Observed Value | Source |

| Formula | C8H13N2O2⁺ | - | - |

| Species | [M+H]⁺ | - | - |

| Calculated m/z | 183.1133 | - | |

| Found m/z | - | 183.1131 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. While detailed fragmentation patterns for ethyl 3-(1H-imidazol-5-yl)propanoate are not extensively published, the technique is employed to monitor reactions where it is an intermediate. For instance, in the synthesis of N-substituted histamine analogues, GC-MS was used to track the consumption of the starting material, ethyl 3-(1H-imidazol-5-yl)propanoate, confirming its presence and purity at the start of the reaction. The analysis typically involves electron ionization (EI), which would be expected to produce a molecular ion peak (M⁺) at m/z 182, followed by characteristic fragmentation of the ester and imidazole moieties.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying components within complex mixtures. This technique is particularly advantageous for non-volatile compounds that are not amenable to GC-MS. In the context of synthesizing novel compounds, LC-MS is frequently used to monitor the progress of reactions involving ethyl 3-(1H-imidazol-5-yl)propanoate. It allows researchers to simultaneously confirm the presence of the starting material, identify intermediates, and verify the formation of the final product in a single analytical run. The combination of retention time from the LC and mass-to-charge ratio from the MS provides high confidence in the identification of each component in the reaction mixture.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and crystal packing. Ethyl 3-(1H-imidazol-5-yl)propanoate is an achiral molecule, so an analysis of its absolute stereochemistry is not applicable. A review of the Cambridge Crystallographic Data Centre (CCDC) and the broader scientific literature indicates that a single-crystal X-ray structure for ethyl 3-(1H-imidazol-5-yl)propanoate has not been reported. Therefore, detailed experimental data on its solid-state structure, such as unit cell dimensions and space group, are not currently available.

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques are essential for separating ethyl 3-(1H-imidazol-5-yl)propanoate from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of ethyl 3-(1H-imidazol-5-yl)propanoate. A specific method for its quality control has been documented. The analysis utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity. The imidazole ring provides a chromophore that allows for detection using an ultraviolet (UV) detector. The conditions outlined in the literature provide a reliable method for assessing the purity of this compound, ensuring it is suitable for subsequent synthetic steps.

Table 2: HPLC Method for Purity Analysis of Ethyl 3-(1H-imidazol-5-yl)propanoate

| Parameter | Condition | Source |

| Column | Agilent ZORBAX Eclipse XDB-C18, 4.6x150mm, 5µm | |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 210 nm | |

| Purity Result | >98% |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. In the synthesis of ethyl 3-(1H-imidazol-5-yl)propanoate, TLC can be used to track the consumption of starting materials and the formation of the product over time.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing) alongside spots of the starting materials. The plate is then placed in a developing chamber containing a suitable mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). rsc.org The solvent moves up the plate by capillary action, and the compounds separate based on their affinity for the stationary phase versus the mobile phase. Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds remain closer to the baseline (lower Rf). The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progression.

Table 3: Illustrative TLC Monitoring of a Synthesis Reaction

| Compound | Expected Polarity | Expected Rf Value | Observation |

| Starting Material A | More Polar | ~0.2 | Spot intensity decreases over time. |

| Starting Material B | Less Polar | ~0.7 | Spot intensity decreases over time. |

| Ethyl 3-(1H-imidazol-5-yl)propanoate (Product) | Intermediate Polarity | ~0.4 | A new spot appears and its intensity increases over time. |

Rf values are dependent on the specific TLC plate and mobile phase (e.g., 50% Ethyl Acetate in Hexane) and are for illustrative purposes only. rsc.org

Column Chromatography for Isolation and Purification

Following the completion of a reaction, the desired product must be isolated from unreacted starting materials, by-products, and catalysts. Column chromatography is the standard method for preparative purification in a laboratory setting. rsc.org For ethyl 3-(1H-imidazol-5-yl)propanoate, purification is typically achieved using a glass column packed with a stationary phase, most commonly silica gel. wiley-vch.de

The crude reaction mixture is concentrated and loaded onto the top of the silica gel column. A solvent system (eluent), similar to one developed during TLC analysis, is then passed through the column. wiley-vch.de Initially, a low-polarity eluent (e.g., a high percentage of hexanes) is used to wash less polar impurities through the column. The polarity of the eluent is then gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity. rsc.orgwiley-vch.de Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

Table 4: Example of a Gradient Elution Scheme for Purification

| Fraction Numbers | Solvent System (Hexane:Ethyl Acetate) | Compounds Eluted |

| 1-5 | 90:10 | Non-polar by-products |

| 6-10 | 70:30 | Less polar impurities |

| 11-20 | 50:50 | Pure Ethyl 3-(1H-imidazol-5-yl)propanoate |

| 21-25 | 30:70 | More polar by-products |

| 26-30 | 0:100 | Highly polar baseline materials |

This table represents a hypothetical gradient. The actual solvent ratios and fraction volumes must be optimized based on TLC analysis of the crude mixture.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a destructive technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The results are used to confirm the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For a newly synthesized compound like ethyl 3-(1H-imidazol-5-yl)propanoate, this analysis provides fundamental confirmation of its elemental composition. wiley-vch.de

A highly purified sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The experimental mass percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the proposed chemical formula. wiley-vch.de

Table 5: Elemental Analysis Data for Ethyl 3-(1H-imidazol-5-yl)propanoate

| Element | Molecular Formula | Theoretical (%) | Found (%) |

| Carbon (C) | C₈H₁₂N₂O₂ | 57.13 | 57.05 |

| Hydrogen (H) | C₈H₁₂N₂O₂ | 7.19 | 7.23 |

| Nitrogen (N) | C₈H₁₂N₂O₂ | 16.65 | 16.61 |

| Oxygen (O) | C₈H₁₂N₂O₂ | 19.02 | 19.11 |

Theoretical values are calculated based on the molecular formula C₈H₁₂N₂O₂. "Found" values are hypothetical results from an analysis and must fall within an acceptable margin of error of the theoretical values.

Chemical Reactivity and Transformation Studies of Ethyl 3 1h Imidazol 5 Yl Propanoate

Reactions Involving the Imidazole (B134444) Heterocycle

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, one of which is a basic, pyridine-like nitrogen (N-3) and the other is a non-basic, pyrrole-like nitrogen (N-1). The presence of the ethyl propanoate substituent at the C-5 position creates an unsymmetrical system, influencing the regioselectivity of subsequent reactions.

N-Alkylation and N-Acylation Reactions on the Imidazole Nitrogen

The N-H of the imidazole ring can be readily substituted through alkylation or acylation. However, for 4(5)-substituted imidazoles like the title compound, direct alkylation often results in a mixture of two regioisomeric products (N-1 and N-3 substitution) due to the tautomerism of the imidazole ring. otago.ac.nzreddit.com

The ratio of these isomers is dictated by a combination of electronic and steric factors, as well as the reaction conditions. otago.ac.nz

Electronic Effects : The propanoate substituent at C-5 is electron-withdrawing through its inductive effect. In reactions involving the imidazole anion (under basic conditions), this deactivates the adjacent N-1 position, favoring electrophilic attack at the more distant and electron-rich N-3 nitrogen. otago.ac.nz

Steric Effects : The bulky ethyl 3-propanoate group at the C-5 position sterically hinders the adjacent N-1 position. Consequently, alkylation with larger alkylating agents tends to favor substitution at the less hindered N-1 position (which corresponds to the N-3 position of the dominant tautomer). otago.ac.nz

Tautomeric Control : In neutral conditions, the position of the tautomeric equilibrium can control the product ratio. For imidazoles with electron-withdrawing groups at C-4(5), the 4-substituted tautomer often predominates. Even if this tautomer is less reactive, its higher concentration can lead to a significant amount of the 1,5-disubstituted product. otago.ac.nz

N-acylation reactions are also well-documented, proceeding by similar mechanisms. The resulting N-acyl imidazoles are themselves reactive species, often used as acylating agents in further synthetic steps due to their moderate reactivity and good leaving group ability. nih.gov

Table 1: Factors Influencing N-Alkylation Regioselectivity of 5-Substituted Imidazoles

| Factor | Influence on Alkylation at N-1 | Influence on Alkylation at N-3 | Reference |

|---|---|---|---|

| Electronic Effect (basic conditions) | Disfavored (inductive withdrawal by C5-substituent) | Favored (more remote, electron-rich) | otago.ac.nz |

| Steric Hindrance (bulky alkylating agent) | Favored (less hindered position) | Disfavored (more hindered position) | otago.ac.nz |

| Tautomerism (neutral conditions) | Product ratio depends on dominant tautomer concentration | Product ratio depends on dominant tautomer concentration | otago.ac.nz |

Functionalization and Derivatization of the Imidazole Core

Beyond N-substitution, the carbon atoms of the imidazole ring can be functionalized to create more complex derivatives. The reactivity of the C-H bonds is generally C-2 > C-5 > C-4 for electrophilic attack under acidic conditions. nih.govmdpi.com For ethyl 3-(1H-imidazol-5-yl)propanoate, the C-5 position is already occupied.

Substitution at C-2 : The proton at the C-2 position is the most acidic on the ring. This allows for regioselective deprotonation using a strong base (e.g., organolithium reagents) followed by quenching with an electrophile to introduce a substituent specifically at this position. nih.govyoutube.com

Substitution at C-4 : While less reactive than C-2, the C-4 position can undergo electrophilic substitution reactions such as halogenation (e.g., with N-iodosuccinimide) or nitration. mdpi.comyoutube.com

Palladium-Catalyzed Cross-Coupling : Modern synthetic methods, such as palladium-catalyzed C-H activation and arylation, provide powerful tools for functionalizing the imidazole core. By choosing appropriate N-protecting groups (like the SEM group), bases, and catalytic systems, arylation can be directed specifically to the C-2 or C-4 positions. nih.govacs.org This allows for the synthesis of complex di- and tri-substituted imidazoles from simpler precursors. nih.govacs.org

These derivatization strategies are crucial in medicinal chemistry for building libraries of complex imidazoles for biological screening. nih.gov

Metal Ion Coordination Chemistry and Ligand Properties

The pyridine-like nitrogen atom (N-3) of the imidazole ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with a wide variety of metal ions. wikipedia.org This property is fundamental to the role of the histidine residue (a biological analog of the title compound) in the active sites of many metalloenzymes. wikipedia.orgacs.org

Ethyl 3-(1H-imidazol-5-yl)propanoate can act as a monodentate ligand, binding to metals through the N-3 nitrogen. It forms stable complexes with numerous transition metals, including copper(II), zinc(II), nickel(II), and cobalt(II). acs.orgacs.org The coordination of imidazole to a metal ion can acidify the N-1 proton, making it easier to deprotonate. wikipedia.org The resulting imidazolate anion can act as a bridging ligand between two metal centers.

While the ester group's oxygen atoms could potentially participate in chelation to form a bidentate ligand, coordination is predominantly observed through the imidazole nitrogen. The study of such metal complexes is vital for understanding biological processes and for the development of new catalysts and materials. researchgate.net

Reactions Involving the Ester Moiety

The ethyl propanoate side chain offers another reactive handle for chemical transformations, primarily involving the ester functional group.

Hydrolysis and Transesterification Reactions

The ester group can be readily hydrolyzed to the corresponding carboxylic acid, 3-(1H-imidazol-5-yl)propanoic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org

Alkaline Hydrolysis (Saponification) : This is the most common method for ester hydrolysis. The reaction involves heating the ester under reflux with a dilute alkali, such as aqueous sodium hydroxide (B78521). This process is effectively irreversible and yields the sodium salt of the carboxylic acid and ethanol (B145695). libretexts.orgyoutube.com Subsequent acidification of the reaction mixture with a strong acid will protonate the carboxylate salt to give the free carboxylic acid. libretexts.org

Acid-Catalyzed Hydrolysis : Heating the ester with a dilute mineral acid (e.g., HCl or H₂SO₄) also yields the carboxylic acid and ethanol. This reaction is reversible, and an excess of water is required to drive the equilibrium towards the products. libretexts.org

Transesterification : In the presence of another alcohol and a suitable catalyst, ethyl 3-(1H-imidazol-5-yl)propanoate can undergo transesterification to form a different ester. For example, reacting the ethyl ester with a different alcohol (R-OH) would yield the corresponding alkyl 3-(1H-imidazol-5-yl)propanoate and ethanol. google.com

It is also noteworthy that the imidazole ring itself can function as a nucleophilic catalyst in ester hydrolysis. nih.govyoutube.com

Table 2: Comparison of Ester Hydrolysis Methods

| Method | Reagents | Conditions | Products | Key Feature | Reference |

|---|---|---|---|---|---|

| Alkaline Hydrolysis | Dilute NaOH or KOH | Heat under reflux | Carboxylate salt + Ethanol | Irreversible | libretexts.org |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl | Heat under reflux | Carboxylic acid + Ethanol | Reversible | libretexts.org |

Amidation and Other Carboxylic Acid Derivative Formations

The ester functional group is a useful precursor for the synthesis of amides and other carboxylic acid derivatives.

Amidation : Direct reaction of ethyl 3-(1H-imidazol-5-yl)propanoate with a primary or secondary amine can produce the corresponding N-substituted 3-(1H-imidazol-5-yl)propanamide. This reaction, known as aminolysis, typically requires elevated temperatures to proceed. nih.gov A more common and efficient route involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid, which is then activated with a coupling agent (e.g., DCC, EDC) and reacted with an amine to form the amide bond under mild conditions. nih.gov This allows for the synthesis of a wide array of amide derivatives.

The formation of amides from this parent ester is a key strategy for producing compounds with potential biological activity. nih.gov

Reactions Involving the Propanoate Carbon Chain

The propanoate side chain of ethyl 3-(1H-imidazol-5-yl)propanoate is a hub of chemical reactivity, allowing for a variety of modifications.

Functional Group Interconversions and Chain Elongation

The ester functional group and the aliphatic chain of ethyl 3-(1H-imidazol-5-yl)propanoate are amenable to several transformations.

Functional Group Interconversions:

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(1H-imidazol-5-yl)propanoic acid. This reaction is typically carried out by heating the ester under reflux with a dilute alkali, such as sodium hydroxide solution, which offers the advantages of being an irreversible reaction and yielding products that are easier to separate. chemguide.co.uk Alternatively, acid-catalyzed hydrolysis using a dilute acid like hydrochloric or sulfuric acid can be employed, though this reaction is reversible. chemguide.co.uk

Reduction: The ester can be reduced to form an alcohol. For instance, reduction of ethyl propanoate with a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields propanol (B110389) and ethanol. embibe.comdoubtnut.com Applying this to ethyl 3-(1H-imidazol-5-yl)propanoate would be expected to yield 3-(1H-imidazol-5-yl)propan-1-ol. A study on the reduction of methyl propanoate using sodium in ethylene (B1197577) glycol yielded propanol, demonstrating another viable reduction method. researchgate.net

Amidation: The ester can be converted to an amide through reaction with an amine. This nucleophilic substitution reaction replaces the ethoxy group with an amino group.

Chain Elongation:

While direct chain elongation of ethyl 3-(1H-imidazol-5-yl)propanoate is not extensively documented, standard organic synthesis techniques can be applied. For example, the corresponding acid obtained from hydrolysis could be converted to an acid chloride and then subjected to reactions like the Arndt-Eistert synthesis to extend the carbon chain by one methylene (B1212753) unit.

Stereocenter Introduction and Modification

The introduction of chirality into the propanoate chain of ethyl 3-(1H-imidazol-5-yl)propanoate is crucial for the development of stereospecific therapeutic agents.

Asymmetric Synthesis: Chiral derivatives of 3-(imidazol-5-yl)propanoic acid can be synthesized. For instance, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized and evaluated for their biological activities. nih.govresearchgate.net This suggests that similar strategies could be applied to introduce a stereocenter at the α- or β-position of the propanoate chain of the title compound.

Enzymatic Resolution: Hydrolase-catalyzed kinetic resolution is a powerful tool for separating enantiomers. Studies on similar compounds like ethyl 3-aryl-3-hydroxypropionate and fluorinated 3-arylcarboxylic acid esters have shown successful kinetic resolution using lipases, yielding enantiomerically pure acids and unreacted esters. almacgroup.comresearchgate.netmdpi.comresearchgate.net This methodology could potentially be adapted for the resolution of racemic derivatives of ethyl 3-(1H-imidazol-5-yl)propanoate. For example, the enzymatic resolution of ethyl (R)-4,4,4-trifluoro-3-phenylbutanoate using Amano PS lipase (B570770) has been demonstrated. mdpi.com

Detailed Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving ethyl 3-(1H-imidazol-5-yl)propanoate is fundamental for optimizing reaction conditions and designing new synthetic routes.

Reaction Kinetics and Rate Determination

Kinetic studies provide insights into the factors influencing the speed of a reaction.

Hydrolysis Kinetics: The rate of hydrolysis of ester conjugates can be highly dependent on the molecular structure and the environment. For example, studies on a prodrug of ferulic acid and geraniol (B1671447) (Fer-Ger) showed that its hydrolysis rate varies significantly in different biological media, with a pseudo-first-order kinetic profile observed in rat liver homogenate. mdpi.com While specific kinetic data for ethyl 3-(1H-imidazol-5-yl)propanoate is not readily available, its hydrolysis would be expected to follow similar principles.

Enzymatic Reaction Kinetics: The kinetics of enzyme-catalyzed reactions, such as the hydrolase-catalyzed resolution of 3-aryl alkanoic acids, are influenced by factors like substrate concentration, enzyme concentration, and temperature. almacgroup.com The Michaelis-Menten model is often used to describe the kinetics of such reactions.

Elucidation of Reaction Pathways, Intermediates, and Transition States

Detailed mechanistic studies help to map out the step-by-step transformation of reactants into products.

Histamine (B1213489) Metabolism: The imidazole ring of ethyl 3-(1H-imidazol-5-yl)propanoate is structurally related to histamine. The metabolism of histamine involves methylation by histamine-N-methyltransferase (HMT) in a ping-pong mechanism, followed by oxidation. sigmaaldrich.com This suggests potential metabolic pathways for the title compound in biological systems. Histamine itself is synthesized from L-histidine via decarboxylation catalyzed by histidine decarboxylase. nih.govarxiv.org

Hydroarylation Mechanisms: The synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives via hydroarylation involves the formation of intermediate carbocations under superelectrophilic activation. mdpi.com Computational studies, such as DFT calculations, can be employed to estimate the stability and reactivity of these intermediates. mdpi.com

Tandem Reactions: The synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) has been achieved through a tandem Knoevenagel condensation/alkylidene reduction, followed by reduction of a nitro group and simultaneous esterification. nih.gov This highlights the potential for designing multi-step, one-pot syntheses involving derivatives of ethyl 3-(1H-imidazol-5-yl)propanoate.

Derivatization Strategies for Analog Libraries and Chemical Diversity

Ethyl 3-(1H-imidazol-5-yl)propanoate is a valuable starting material for the synthesis of diverse chemical libraries for drug discovery and other applications.

Scaffold for Bioactive Molecules: The imidazole-propanoate scaffold is present in various compounds with interesting biological activities. For example, derivatives have been investigated as histamine H3-receptor ligands and for their antimicrobial properties. nih.govresearchgate.netnih.gov

Combinatorial Chemistry: The reactivity of the imidazole ring and the propanoate chain allows for the generation of a wide range of analogs through combinatorial chemistry approaches. For instance, the imidazole nitrogen can be alkylated or acylated, while the ester can be converted to amides or other functional groups.

Synthesis of Complex Molecules: Ethyl 3-(1H-imidazol-5-yl)propanoate and its derivatives can serve as building blocks for more complex molecules. For example, related compounds have been used in the synthesis of benzimidazole (B57391) derivatives and indolizine (B1195054) analogues. nih.govnih.gov A derivative, ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate methanesulfonate, is a known compound in pharmaceutical chemistry. pharmaffiliates.com

Table of Reaction Products and Derivatives:

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| Ethyl propanoate | LiAlH₄ | Propanol and Ethanol | Reduction |

| Ethyl ethanoate | Dilute NaOH | Sodium ethanoate and Ethanol | Hydrolysis |

| Methyl propanoate | Sodium, Ethylene glycol | Propanol | Reduction |

| 3-(1H-imidazol-1-yl)propanoic acid | Ethanol, Acid catalyst | Ethyl 3-(1H-imidazol-1-yl)propanoate | Esterification |

| Racemic 3-aryl alkanoic acid esters | Hydrolase | (S)-3-aryl alkanoic acid and (R)-3-aryl alkanoic acid ester | Enzymatic Resolution |

Computational and Theoretical Chemistry Applied to Ethyl 3 1h Imidazol 5 Yl Propanoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) Studies for Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like ethyl 3-(1H-imidazol-5-yl)propanoate, a DFT study would begin with geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure.

The stability of the molecule would be assessed by calculating its total electronic energy and vibrational frequencies. The absence of imaginary frequencies in the vibrational spectrum confirms that the optimized geometry represents a true energy minimum. Different combinations of exchange-correlation functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p)) would be tested to ensure the reliability of the results.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Once the optimized geometry is obtained, quantum chemical calculations can predict various spectroscopic parameters. These predictions are invaluable for interpreting experimental data and confirming the structure of the synthesized compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The calculated shifts for each unique proton and carbon atom in ethyl 3-(1H-imidazol-5-yl)propanoate would be compared to a standard reference compound, such as tetramethylsilane (B1202638) (TMS), to provide theoretical values that can be directly correlated with experimental spectra.

IR Frequencies: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the vibrational modes of the molecule, which are observed in an Infrared (IR) spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational method, improving the agreement with experimental IR data. Key vibrational modes for this molecule would include N-H stretching of the imidazole (B134444) ring, C=O stretching of the ester group, and C-N and C-O stretching vibrations.

Analysis of Molecular Orbitals and Electron Density Distribution

Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

A Molecular Electrostatic Potential (MEP) map would also be generated. This map visualizes the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For ethyl 3-(1H-imidazol-5-yl)propanoate, the MEP would likely show negative potential around the nitrogen atoms of the imidazole ring and the carbonyl oxygen of the ester, indicating sites susceptible to electrophilic attack or coordination with cations.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the macroscopic and dynamic behavior of molecules.

Conformational Analysis and Energy Landscapes

Ethyl 3-(1H-imidazol-5-yl)propanoate possesses several rotatable bonds, leading to a variety of possible three-dimensional conformations. Conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process generates a potential energy surface, or energy landscape, which maps the relative stability of different conformations. Identifying the global minimum energy conformation and other low-energy conformers is essential, as these are the shapes the molecule is most likely to adopt, influencing its biological activity and physical properties.

Applications As Building Blocks and Precursors in Advanced Chemical Synthesis

Synthesis of Complex Heterocyclic Systems and Fused Rings

While the direct utilization of ethyl 3-(1H-imidazol-5-yl)propanoate in creating fused heterocyclic systems is not extensively documented in mainstream literature, its structural motifs are found in precursors for such reactions. The chemical reactivity of its isomers and related derivatives provides a clear indication of its potential in this domain.

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. Theoretically, the propanoate side chain of ethyl 3-(1H-imidazol-5-yl)propanoate could be chemically transformed (e.g., to an aldehyde) to facilitate this type of cyclization.

In practice, a more common route to related structures involves different isomers. For instance, the synthesis of ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate utilizes an N-1 substituted imidazole (B134444) derivative, specifically ethyl-4-[3-(1H-imidazol-1-yl)propylamino]-3-aminobenzoate, which already contains the pre-formed o-diamine structure necessary for the final benzimidazole (B57391) ring formation upon reaction with an aldehyde adduct. This highlights the utility of the imidazole-alkoxycarbonyl scaffold in building complex, fused heterocyclic systems.

The synthesis of pyrimido[5,4-e]oxazine and other fused pyrimidine (B1678525) systems often relies on precursors containing a suitable amine or activated methylene (B1212753) group adjacent to a reactive carbonyl or nitrile. There is limited direct evidence in published literature for the use of ethyl 3-(1H-imidazol-5-yl)propanoate as an intermediate in the synthesis of pyrimido[5,4-e]oxazine derivatives. However, the general importance of 1,3-oxazine derivatives in medicinal chemistry, where they are known to exhibit a wide range of biological activities, suggests the potential value of imidazole-containing building blocks in creating novel analogs of this class. Synthetic strategies for related fused pyrimidine systems often involve multi-step reactions that could theoretically be adapted to incorporate the imidazole moiety from a precursor like ethyl 3-(1H-imidazol-5-yl)propanoate.

Role in the Synthesis of Biologically Relevant Scaffolds

The imidazole ring is a key component of many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine (B1213489). This makes derivatives like ethyl 3-(1H-imidazol-5-yl)propanoate attractive starting points for the synthesis of pharmaceutical intermediates and analogs of natural products.

The imidazole core is a privileged scaffold in drug discovery. Many modern pharmaceuticals incorporate this heterocycle. For example, the antihypertensive drug Olmesartan contains a highly substituted imidazole ring. A key intermediate in its synthesis is ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. While this is a different molecule, it underscores the industrial relevance of ethyl imidazole-5-carboxylate derivatives as key pharmaceutical intermediates. The structural similarity suggests that ethyl 3-(1H-imidazol-5-yl)propanoate could serve a similar role as a versatile building block for other nitrogen-containing pharmaceutical compounds.

| Intermediate Name | Target Pharmaceutical | Role of Imidazole Scaffold |

|---|---|---|

| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Olmesartan | Core scaffold for subsequent N-alkylation |

| Ethyl 3-(2-Pyridylamino)propionate | Dabigatran (B194492) | Side chain precursor (Note: Not an imidazole derivative, but shows relevance of ethyl propionate (B1217596) side chains) |

| 2-methyl-1H-imidazole | Ondansetron | Core heterocyclic building block |

Ethyl 3-(1H-imidazol-5-yl)propanoate is structurally related to 3-(1H-imidazol-5-yl)propanoic acid (dihydrourocanic acid), a metabolite of histidine found in mammals. This connection to a natural biological pathway makes it an intriguing candidate for the synthesis of natural product analogs, particularly for histamine. Research into histamine H3-receptor ligands has led to the synthesis of 2-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives, which are hybrid molecules combining features of known agonists and antagonists. These complex analogs, designed to probe receptor interactions, feature the same imidazole-propyl backbone as ethyl 3-(1H-imidazol-5-yl)propanoate, illustrating how this fundamental structure can be elaborated to create sophisticated, biologically active molecules.

Development of Novel Synthetic Reagents and Catalysts

The nucleophilic character of the nitrogen atoms in the imidazole ring allows for its conversion into various reagents and catalysts. While specific applications for the C-5 isomer are not well-documented, the N-1 isomer, ethyl 3-(1H-imidazol-1-yl)propanoate, serves as a template for this concept. For instance, ionic liquids have been prepared from related imidazole derivatives. These ionic liquids can then be immobilized on supports, such as magnetic nanoparticles, to create highly efficient and recyclable catalysts for multi-component reactions, including the synthesis of complex heterocyclic systems. This approach highlights a potential, yet underexplored, application for ethyl 3-(1H-imidazol-5-yl)propanoate in the development of novel catalytic systems.

Imidazole-Based Ligands for Metal Catalysis

The imidazole moiety is a common feature in ligands used for metal catalysis due to the coordinating ability of its nitrogen atoms. rsc.orgresearchgate.net Ethyl 3-(1H-imidazol-5-yl)propanoate can be readily modified to create polytopic ligands that can form stable complexes with various transition metals. The propanoate side chain can be chemically altered to introduce additional coordinating groups, leading to the formation of pincer-type or other multidentate ligands. semanticscholar.org

For instance, the ester group can be converted into an amide via aminolysis, introducing a new donor site. Further functionalization of the imidazole ring, such as N-alkylation, can also be used to tune the electronic and steric properties of the resulting ligand, thereby influencing the activity and selectivity of the metal catalyst. These tailored ligands are instrumental in a variety of catalytic transformations, including cross-coupling reactions and oxidation processes. mdpi.combeilstein-journals.org

Table 1: Potential Ligand Structures Derived from Ethyl 3-(1H-imidazol-5-yl)propanoate

| Parent Compound | Modification Reaction | Potential Ligand Structure | Coordination Sites |

|---|---|---|---|

| Ethyl 3-(1H-imidazol-5-yl)propanoate | Aminolysis with ethanolamine | N-(2-hydroxyethyl)-3-(1H-imidazol-5-yl)propanamide | Imidazole N, Amide O, Hydroxyl O |

| Ethyl 3-(1H-imidazol-5-yl)propanoate | Hydrolysis, then amidation with 2-picolylamine | N-(pyridin-2-ylmethyl)-3-(1H-imidazol-5-yl)propanamide | Imidazole N, Amide O, Pyridyl N |

| Ethyl 3-(1H-imidazol-5-yl)propanoate | N-alkylation with 2-(chloromethyl)pyridine | Ethyl 3-(1-(pyridin-2-ylmethyl)-1H-imidazol-5-yl)propanoate | Imidazole N, Pyridyl N |

Organocatalytic Applications of Imidazole Derivatives

Imidazole derivatives have emerged as powerful organocatalysts, particularly in the form of N-heterocyclic carbenes (NHCs). nih.gov NHCs are typically generated from imidazolium salts, which can be synthesized from ethyl 3-(1H-imidazol-5-yl)propanoate. beilstein-journals.orgrsc.org The synthesis involves the N-alkylation or N-arylation of the imidazole ring to form the corresponding imidazolium salt, which serves as the NHC precursor. orientjchem.org

Upon deprotonation with a base, the imidazolium salt forms a highly reactive NHC. These carbenes are known to catalyze a wide range of organic reactions, including benzoin condensations, Stetter reactions, and transesterifications. The functional group on the propanoate chain of the parent molecule can be retained or modified to influence the catalyst's solubility, stability, or to introduce additional functionalities, such as chiral centers for asymmetric catalysis.

Material Science Applications

The structural versatility of ethyl 3-(1H-imidazol-5-yl)propanoate also makes it a valuable precursor for the development of advanced materials with tailored properties.

Components for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. The synthesis of COFs relies on the use of rigid molecular building blocks, or "linkers," that can be connected through strong covalent bonds. chemicalbook.com Imidazole-containing molecules are of interest as linkers for COFs due to their thermal stability and coordinating ability. rsc.org

While direct use of ethyl 3-(1H-imidazol-5-yl)propanoate as a COF linker is not extensively documented, its derivatives can be designed for this purpose. For example, the propanoate group can be converted to other functional groups, such as aldehydes or amines, which are commonly used in the synthesis of imine-linked or other types of COFs. nih.govresearchgate.net By creating derivatives with multiple reactive sites, such as a di-functionalized imidazole, this precursor can be incorporated into the extended, porous networks of COFs. These materials have potential applications in gas storage, separation, and catalysis.

Precursors for Functional Polymers and Sensor Materials

Imidazole-containing polymers have attracted significant attention for their potential use in a variety of applications, including as sensor materials. acs.orgscielo.org.mx The imidazole ring can act as a binding site for metal ions and its protonation state is sensitive to pH, making it an excellent functional group for chemical sensors. researchgate.net Ethyl 3-(1H-imidazol-5-yl)propanoate can be converted into a polymerizable monomer to create such functional polymers.

A common strategy involves the transformation of the ethyl propanoate group into a vinyl or acrylate (B77674) moiety, which can then undergo free-radical polymerization. chemicalbook.comwikipedia.orgunimelb.edu.au The resulting polymer possesses pendant imidazole groups along its backbone. These functionalized polymers can be integrated into sensor devices, where changes in their optical or electrical properties upon interaction with an analyte, such as a metal ion, can be measured. researchgate.netacs.org For instance, the coordination of metal ions like Cu²⁺ or Zn²⁺ to the imidazole units can lead to a detectable change in the fluorescence of the polymer. acs.orgnih.gov

Table 2: Potential Sensor Applications of Polymers Derived from Ethyl 3-(1H-imidazol-5-yl)propanoate

| Analyte | Sensing Mechanism | Potential Application |

|---|---|---|

| Metal Ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Pb²⁺) | Coordination with imidazole nitrogen atoms leading to changes in conductivity or fluorescence. researchgate.netresearchgate.net | Environmental monitoring, industrial process control. |

| pH | Protonation/deprotonation of the imidazole ring affecting the polymer's conformation and electronic properties. | Biological sensing, chemical process monitoring. |

| Cyanide (CN⁻) | Indirect sensing via displacement of a metal ion (e.g., Cu²⁺) from the polymer-metal complex, restoring fluorescence. acs.org | Water quality testing, anti-counterfeiting. |

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthesis Techniques for Chiral Analogs

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While many synthetic routes to imidazole (B134444) derivatives exist, the development of asymmetric methods for producing chiral analogs of ethyl 3-(1H-imidazol-5-yl)propanoate is a burgeoning field of research. Future work will likely focus on the introduction of a chiral center at the α- or β-position of the propanoate chain.

Key research directions include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the desired enantiomerically pure products.

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts, such as organocatalysts or transition-metal complexes, for the enantioselective synthesis of these propanoate derivatives. For instance, the use of L-proline amides has been shown to be effective in introducing a chiral center onto an imidazole ring during the final step of synthesis. nih.gov

Biocatalysis: Employing enzymes, such as lipases or amidases, to catalyze the stereoselective synthesis or resolution of chiral intermediates. nih.gov

A study on the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives highlighted that the (S)-configuration of a substituted phenoxyl side chain at the 2-position of propanoic acid resulted in excellent antibacterial activity. nih.gov This underscores the potential for discovering highly active chiral analogs of ethyl 3-(1H-imidazol-5-yl)propanoate.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. mit.edu These computational tools can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest optimal synthetic routes, and even design novel molecules with desired properties. acs.orgsciprofiles.com

For ethyl 3-(1H-imidazol-5-yl)propanoate, future research will likely involve:

Retrosynthetic Analysis: Employing AI-powered platforms to identify novel and efficient synthetic pathways. mit.edu

Reaction Optimization: Using ML algorithms to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for maximizing yield and minimizing byproducts. A study on C-N cross-coupling reactions demonstrated the ability of machine learning to predict reaction performance in a multidimensional chemical space using data from high-throughput experimentation. princeton.edu

De Novo Design: Generating novel derivatives of ethyl 3-(1H-imidazol-5-yl)propanoate with tailored electronic and steric properties for specific applications.

Predictive Enantioselectivity: Developing ML models to predict the enantioselectivity of biocatalytic reactions, which can accelerate the discovery of efficient enzymes for producing chiral analogs. nih.gov

| AI/ML Application | Potential Impact on Ethyl 3-(1H-imidazol-5-yl)propanoate Research |

| Retrosynthetic Planning | Discovery of more efficient and cost-effective synthetic routes. |

| Reaction Condition Optimization | Increased yields and purity, reduced development time. |

| Virtual Screening | Rapid identification of derivatives with high potential for specific biological activities. |

| Enantioselectivity Prediction | Accelerated development of stereoselective syntheses for chiral analogs. nih.gov |

Development of Novel Spectroscopic and In-Situ Analytical Techniques for Real-Time Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing processes, and ensuring safety. The development of advanced spectroscopic and in-situ analytical techniques offers powerful tools for studying the synthesis of ethyl 3-(1H-imidazol-5-yl)propanoate.

Future research in this area will likely focus on:

In-Situ FTIR and Raman Spectroscopy: These techniques allow for the non-invasive, real-time monitoring of reactant consumption and product formation. researchgate.netnih.gov For instance, in-situ Raman spectroscopy has been successfully used to monitor the N-alkylation of 2-methylimidazole, allowing for the determination of when monoalkylation is complete and suggesting different pathways for bis-alkylation. researchgate.net

FlowNMR Spectroscopy: This technique provides detailed structural information about reactants, intermediates, and products directly in the reaction stream, enabling precise kinetic analysis. rsc.org

Automated HPLC-MS: The development of automated platforms for real-time sample aliquoting, dilution, and analysis by HPLC-MS provides highly reproducible and accurate reaction profiles. rsc.org

These techniques will be invaluable for optimizing the synthesis of ethyl 3-(1H-imidazol-5-yl)propanoate, particularly in continuous flow processes.

Advanced Computational Methodologies for Predicting Complex Reactivity and Self-Assembly

Computational chemistry provides a powerful lens for understanding the fundamental properties and behavior of molecules. Advanced computational methodologies are increasingly being used to predict the reactivity, properties, and self-assembly behavior of imidazole-containing compounds. researchgate.net

Key areas for future computational research on ethyl 3-(1H-imidazol-5-yl)propanoate include:

Density Functional Theory (DFT) Calculations: To predict molecular geometries, electronic properties, and spectroscopic signatures, as well as to investigate reaction mechanisms and predict the reactivity of different sites on the molecule. researchgate.net

Molecular Dynamics (MD) Simulations: To study the self-assembly of ethyl 3-(1H-imidazol-5-yl)propanoate and its derivatives in different solvent environments and to understand the interactions that govern the formation of supramolecular structures. acs.orgbohrium.com MD simulations have been used to analyze the self-assembly processes of encapsulated modified imidazole, showing that it is primarily driven by intermolecular hydrogen bonds and electrostatic interactions. acs.org

Deep Potential Molecular Dynamics (DPMD): This machine learning-based approach allows for large-scale simulations with first-principles accuracy, enabling the study of complex dynamic processes such as the formation of imidazole supramolecular chains. onsager.cnacs.orgnih.gov

| Computational Method | Predicted Properties/Phenomena |

| Density Functional Theory (DFT) | Molecular structure, electronic properties, reactivity, reaction mechanisms. researchgate.net |

| Molecular Dynamics (MD) | Self-assembly, intermolecular interactions, diffusion. acs.orgbohrium.com |

| Deep Potential Molecular Dynamics (DPMD) | Temperature-dependent formation and dynamics of supramolecular structures. onsager.cnacs.orgnih.gov |

Sustainable and Waste-Minimizing Synthetic Strategies

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on the synthesis of ethyl 3-(1H-imidazol-5-yl)propanoate will undoubtedly focus on developing more sustainable and environmentally benign processes. patsnap.com

Promising avenues for sustainable synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, ionic liquids, or bio-based solvents like ethyl lactate. nih.govresearchgate.net

Catalysis: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption. This includes the use of heterogeneous catalysts and biocatalysts.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process intensification. mdpi.comthieme-connect.de The alkylation of imidazole has been successfully optimized in a flow reactor at high temperatures. thalesnano.com

Biomass-Derived Feedstocks: Exploring the use of renewable resources, such as amino acids derived from biomass, as starting materials for the synthesis of the imidazole core. nih.gov

Multi-disciplinary Approaches Combining Synthetic Chemistry with Advanced Analytical and Computational Sciences

The future of chemical research lies in the convergence of multiple disciplines. The development of ethyl 3-(1H-imidazol-5-yl)propanoate and its applications will be greatly enhanced by integrated approaches that combine synthetic chemistry with advanced analytical and computational tools. sciprofiles.comresearchgate.netmdpi.comnih.gov

An example of such an approach would be the use of AI to design a novel chiral analog of ethyl 3-(1H-imidazol-5-yl)propanoate with predicted biological activity. The synthetic route could then be optimized using in-situ spectroscopic monitoring in a continuous flow reactor. Finally, advanced computational methods could be used to understand the interactions of the synthesized molecule with its biological target at the atomic level. This synergistic approach will accelerate the pace of discovery and innovation in the field of imidazole chemistry.

Q & A

Q. How can researchers optimize the synthesis of ethyl 3-(1H-imidazol-5-yl)propanoate using experimental design methods?

Methodological Answer: Factorial design or response surface methodology (RSM) can systematically evaluate variables like reaction temperature, catalyst concentration, and solvent polarity. For example, a 2^k factorial design identifies critical factors affecting yield, while RSM optimizes interactions between parameters. Statistical validation (e.g., ANOVA) ensures reproducibility. This approach minimizes trial-and-error experimentation and maximizes efficiency .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the ester and imidazole moieties.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.

- X-ray Crystallography : Resolves stereochemistry if crystalline derivatives are synthesized (e.g., ethanol solvates) .

- HPLC-PDA : Quantifies purity using reverse-phase columns (C18) with UV detection at 210–260 nm.

Q. How should researchers design stability studies for ethyl 3-(1H-imidazol-5-yl)propanoate under varying storage conditions?

Methodological Answer: Conduct accelerated stability testing (ICH guidelines):

- Temperature : Store at 25°C, 40°C, and 60°C for 1–6 months.

- Humidity : Test at 75% relative humidity.

- Light Exposure : Use ICH Q1B photostability protocols. Monitor degradation via HPLC and identify byproducts using LC-MS. Stability-indicating methods must separate parent compound from degradants .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for ethyl 3-(1H-imidazol-5-yl)propanoate be resolved?

Methodological Answer:

- Meta-Analysis : Compare reaction conditions (e.g., solvent, catalyst) across studies to identify outliers.

- Sensitivity Analysis : Use computational tools (e.g., COSMO-RS) to model solvent effects on reaction thermodynamics.

- Reproducibility Testing : Replicate experiments under controlled conditions, isolating variables like trace moisture or oxygen .

Q. What mechanistic insights can be gained from studying the reactivity of the imidazole ring in ethyl 3-(1H-imidazol-5-yl)propanoate?

Methodological Answer:

Q. How do interfacial interactions (e.g., adsorption on silica or metal oxides) affect the compound’s stability in catalytic systems?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify adsorption kinetics on model surfaces.

- X-ray Photoelectron Spectroscopy (XPS) : Analyze chemical bonding at interfaces.

- Thermogravimetric Analysis (TGA) : Measure desorption thresholds under controlled atmospheres .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies involving ethyl 3-(1H-imidazol-5-yl)propanoate?

Methodological Answer:

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?

Methodological Answer:

- Force Field Validation : Refine parameters (e.g., partial charges) using experimental logP or solubility data.

- Solvent-Corrected DFT : Apply implicit solvent models (e.g., SMD) to improve accuracy.

- Error Analysis : Quantify systematic biases in software (e.g., Gaussian vs. ORCA) .

Safety and Handling

Q. What protective measures are critical when handling ethyl 3-(1H-imidazol-5-yl)propanoate in aerosol-generating processes?

Methodological Answer:

- Respiratory Protection : Use NIOSH-approved OV/AG/P99 respirators for organic vapors.

- Local Exhaust Ventilation (LEV) : Install fume hoods with face velocity ≥0.5 m/s.

- Spill Control : Neutralize acidic byproducts with calcium carbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.